molecular formula C6H12Cl2N4O2 B6747417 1-(2-Aminoethyl)-2-methyl-5-nitroimidazole dihydrochloride

1-(2-Aminoethyl)-2-methyl-5-nitroimidazole dihydrochloride

Cat. No.: B6747417
M. Wt: 243.09 g/mol
InChI Key: AZYQXHDJVHNBRE-UHFFFAOYSA-N
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Description

1-(2-Aminoethyl)-2-methyl-5-nitroimidazole dihydrochloride is a chemical compound that belongs to the class of nitroimidazoles Nitroimidazoles are known for their antimicrobial properties and are often used in the treatment of infections caused by anaerobic bacteria and protozoa

Preparation Methods

The synthesis of 1-(2-Aminoethyl)-2-methyl-5-nitroimidazole dihydrochloride typically involves the nitration of 2-methylimidazole followed by the introduction of an aminoethyl group. The reaction conditions often include the use of strong acids and controlled temperatures to ensure the desired product is obtained. Industrial production methods may involve the use of continuous flow reactors to optimize yield and purity.

Chemical Reactions Analysis

1-(2-Aminoethyl)-2-methyl-5-nitroimidazole dihydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different nitro derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group, leading to the formation of aminoimidazole derivatives.

    Substitution: The aminoethyl group can participate in substitution reactions, where it can be replaced by other functional groups under appropriate conditions.

Common reagents used in these reactions include hydrogen gas for reduction, nitric acid for nitration, and various alkylating agents for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(2-Aminoethyl)-2-methyl-5-nitroimidazole dihydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its antimicrobial properties and its potential use in developing new antibiotics.

    Medicine: It is investigated for its potential use in treating infections caused by anaerobic bacteria and protozoa.

    Industry: The compound is used in the development of new materials with specific properties, such as antimicrobial coatings.

Mechanism of Action

The mechanism of action of 1-(2-Aminoethyl)-2-methyl-5-nitroimidazole dihydrochloride involves the reduction of the nitro group to form reactive intermediates. These intermediates can interact with the DNA of microorganisms, leading to the inhibition of DNA synthesis and ultimately causing cell death. The molecular targets include bacterial and protozoal DNA, and the pathways involved are related to DNA replication and repair mechanisms.

Comparison with Similar Compounds

1-(2-Aminoethyl)-2-methyl-5-nitroimidazole dihydrochloride can be compared with other nitroimidazole derivatives such as metronidazole and tinidazole. While all these compounds share similar antimicrobial properties, this compound is unique due to its specific chemical structure, which may confer different pharmacokinetic and pharmacodynamic properties. Similar compounds include:

    Metronidazole: Widely used in the treatment of anaerobic bacterial and protozoal infections.

    Tinidazole: Similar to metronidazole but with a longer half-life.

    Secnidazole: Another nitroimidazole derivative with a different spectrum of activity.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

2-(2-methyl-5-nitroimidazol-1-yl)ethanamine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N4O2.2ClH/c1-5-8-4-6(10(11)12)9(5)3-2-7;;/h4H,2-3,7H2,1H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZYQXHDJVHNBRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(N1CCN)[N+](=O)[O-].Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12Cl2N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

49575-10-2
Record name 1-(2-aminoethyl)-2-methyl-5-nitroimidazole dihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.051.242
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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